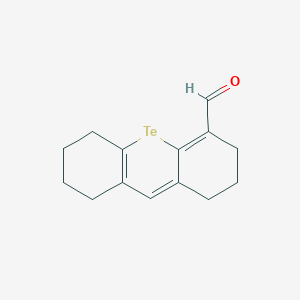![molecular formula C12H22OSi B14478082 Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane CAS No. 65311-21-9](/img/structure/B14478082.png)
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane is a chemical compound with the molecular formula C10H20OSi. It is a silane derivative featuring a cyclohexene ring substituted with a trimethylsilyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane typically involves the reaction of 2-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions and applications. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[(1-methylcyclohexyl)oxy]silane
- 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)
- Cyclohexane, 1,1,2-trimethyl-
Uniqueness
Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
65311-21-9 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
trimethyl-[1-(2-methylcyclohexen-1-yl)ethenoxy]silane |
InChI |
InChI=1S/C12H22OSi/c1-10-8-6-7-9-12(10)11(2)13-14(3,4)5/h2,6-9H2,1,3-5H3 |
InChI Key |
AHWBELBHJFYLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



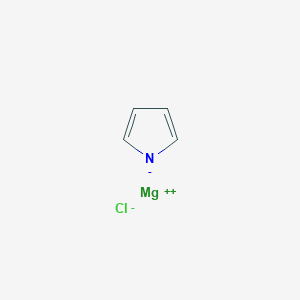


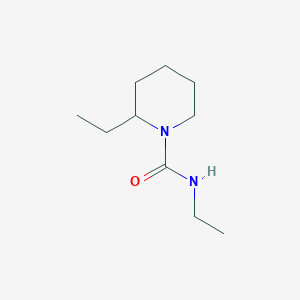
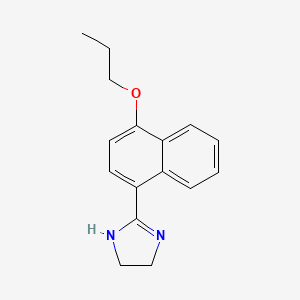
![Diphenyl {[bis(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14478032.png)
![(3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-1-yl)methyl acetate](/img/structure/B14478036.png)
![7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14478041.png)

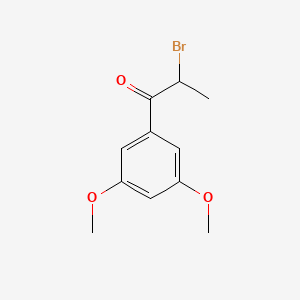
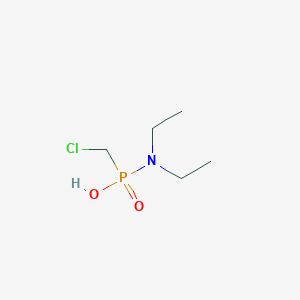
![5-[(1S,2R,4aR,8aS)-5-Hydroxy-1,2,4a,5-tetramethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14478074.png)
